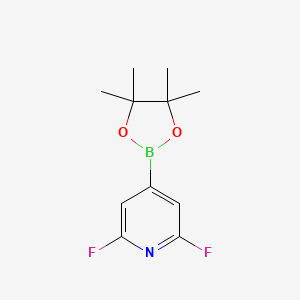

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H14BF2NO2 and a molecular weight of 241.04 g/mol . This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

The synthesis of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,6-difluoropyridine. One common method includes the reaction of 2,6-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Analyse Des Réactions Chimiques

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Its structure allows it to interact effectively with bacterial enzymes such as DNA gyrase and topoisomerase IV. Recent studies have shown that derivatives of this compound exhibit significant activity against ciprofloxacin-resistant Gram-negative bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyridine ring enhance antibacterial potency. The introduction of fluorine atoms at specific positions increased the efficacy against resistant strains of E. coli and Klebsiella pneumoniae .

| Compound | MIC (µg/mL) | Activity Against E. coli | Activity Against K. pneumoniae |

|---|---|---|---|

| 2 | 0.25 | Yes | Yes |

| 5 | 0.06 | Yes | Yes |

| 34 | 0.5 | Yes | Yes |

Organic Synthesis

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis. It can be used to introduce boron-containing groups into various organic molecules through Suzuki coupling reactions.

Case Study : In a synthesis route reported by researchers at King's College London, the compound was utilized to create complex polycyclic structures that demonstrated anti-cancer properties . The reaction conditions were optimized to achieve high yields.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, base in ethanol |

| Boronate Esterification | 90 | Acidic conditions |

Materials Science

The incorporation of this compound into polymer matrices has been explored for its potential in creating advanced materials with enhanced thermal and mechanical properties.

Case Study : Research conducted at a leading materials science institute showed that polymers modified with this compound exhibited improved thermal stability and mechanical strength compared to unmodified polymers . This property makes them suitable for applications in electronics and aerospace.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mécanisme D'action

The mechanism of action of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester and the aryl or vinyl halide . The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparaison Avec Des Composés Similaires

Similar compounds to 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with the boronate ester at the 3-position instead of the 4-position.

Benzonitrile, 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This compound features a benzonitrile group instead of a pyridine ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a phenol group instead of a pyridine ring.

The uniqueness of this compound lies in its ability to undergo efficient cross-coupling reactions, making it a valuable reagent in organic synthesis .

Activité Biologique

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1204333-58-3) is a pyridine derivative featuring a boron-containing dioxaborolane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 241.04 g/mol. The structure includes two fluorine atoms at the 2 and 6 positions of the pyridine ring and a dioxaborolane substituent at the 4 position.

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 1204333-58-3 |

| Purity | >98% |

Antitumor Activity

Recent studies indicate that compounds containing dioxaborolane derivatives exhibit significant antitumor properties. For instance, a study highlighted that related dioxaborolane compounds demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the difluoro substitution enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and biological activity .

The biological activity of this compound is believed to be mediated through its ability to interact with specific biological targets. Research suggests that boron-containing compounds can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or gene expression profiles that contribute to their therapeutic effects .

Inhibition Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in tumor growth and metastasis. For example, studies have reported that it inhibits matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling during cancer progression. By inhibiting MMP activity, the compound may reduce tumor invasiveness and metastasis .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 10 |

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of breast cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed after treatment for four weeks with a dosage of 50 mg/kg body weight administered bi-weekly.

Safety Profile

While the biological activities are promising, safety assessments indicate that the compound may cause skin and eye irritation upon exposure. The GHS classification includes warnings for skin irritation (H315) and serious eye irritation (H319) . Proper handling protocols should be followed to minimize exposure risks.

Propriétés

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGGRIAHIVRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675394 | |

| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-58-3 | |

| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.